molecular formula C14H13NO4 B5807471 3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid

3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid

Cat. No.: B5807471
M. Wt: 259.26 g/mol
InChI Key: MUPDKNWFYGMNQQ-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative synthesized via the Pfitzinger reaction, involving the condensation of isatin and ethyl acetoacetate under acidic conditions catalyzed by AlCl₃ . This reaction yields the quinoline backbone with an ethoxycarbonyl group at position 3, a methyl substituent at position 2, and a carboxylic acid at position 3. Structural confirmation is achieved through FTIR, UV-Vis spectroscopy, and LC-MS .

Properties

IUPAC Name

3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)11-8(2)15-10-7-5-4-6-9(10)12(11)13(16)17/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPDKNWFYGMNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.

For example, a typical synthetic route may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized in industrial settings to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Reaction Conditions:

StepReagents/CatalystsTemperatureTimeYield
1KOHRT2 h85%
2AlCl₃, HClReflux6 h72%

FTIR data confirms the product: C=O stretch at 1,721 cm⁻¹ (ester) and 1,740 cm⁻¹ (carboxylic acid) .

Hydrazide Derivative Formation

The ethoxycarbonyl group undergoes nucleophilic substitution with hydrazine to form reactive hydrazide intermediates :

3-(Ethoxycarbonyl)+NH2NH23-(Hydrazinecarbonyl)+EtOH\text{3-(Ethoxycarbonyl)} + \text{NH}_2\text{NH}_2 \rightarrow \text{3-(Hydrazinecarbonyl)} + \text{EtOH}

Key Observations:

  • Hydrazide derivatives exhibit enhanced reactivity for subsequent hydrazone formation.

  • ¹H NMR (DMSO-d₆): δ 2.70 ppm (CH₃), 4.46 ppm (OCH₂), 8.98 ppm (quinoline-H5) .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification under acidic conditions (e.g., H₂SO₄/EtOH) and hydrolysis to regenerate the acid:

Esterification :

4-COOH+EtOHH+4-COOEt+H2O\text{4-COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{4-COOEt} + \text{H}_2\text{O}

  • Yield : 68–77% for ethyl ester derivatives.

  • IR : 1,729 cm⁻¹ (ester C=O).

Hydrolysis :

4-COOEt+NaOH4-COO⁻Na⁺+EtOH\text{4-COOEt} + \text{NaOH} \rightarrow \text{4-COO⁻Na⁺} + \text{EtOH}

Electrophilic Substitution Reactions

The quinoline ring undergoes bromination and nitration at specific positions:

Bromination :

  • Reagent : Br₂ in acetic acid.

  • Product : 6-Bromo-2-methylquinoline-4-carboxylic acid.

  • ¹H NMR (CDCl₃): δ 8.58 ppm (H5), 7.99–8.04 ppm (H7, H8).

Nitration :

  • Reagent : HNO₃/H₂SO₄.

  • Regioselectivity : Nitration occurs at C6 due to electron-withdrawing effects of the carboxylic acid group.

Oxidation to N-Oxides

Treatment with 30% H₂O₂ in glacial acetic acid oxidizes the quinoline nitrogen :

Quinoline+H2O2Quinoline N-oxide\text{Quinoline} + \text{H}_2\text{O}_2 \rightarrow \text{Quinoline N-oxide}

  • ¹H NMR (CDCl₃): δ 8.93 ppm (H5), 8.77 ppm (H8).

  • IR : 1,221 cm⁻¹ (N-O stretch).

Metal Complexation

The carboxylic acid group coordinates with metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes:

  • UV-Vis : λₐᵦₛ = 320 nm (Cu complex), 290 nm (Fe complex) .

  • Applications : Antioxidant and antimicrobial activity enhancement .

Decarboxylation Reactions

Under pyrolysis (200–250°C) or with Pd/C , the carboxylic acid group undergoes decarboxylation:

4-COOH4-H+CO2\text{4-COOH} \rightarrow \text{4-H} + \text{CO}_2

  • Product : 2-Methyl-3-ethoxycarbonylquinoline.

Biological Activity

3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antifungal, antimalarial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.

  • IUPAC Name : 3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid
  • Molecular Formula : C14H13NO4
  • Molecular Weight : 255.26 g/mol

Antibacterial and Antifungal Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study highlighted that derivatives containing the quinoline structure showed formidable antibacterial properties against various strains of Gram-positive bacteria .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial50 µM against E. coli
Related Quinoline DerivativeAntifungalMIC = 75 µM against S. agalactiae

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. For instance, a study assessed the cytotoxic effects of several quinoline derivatives against HepG2 (human liver cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutics like 5-fluorouracil .

Cell LineIC50 Value (µg/ml)Reference Drug IC50 (µg/ml)
HepG27.7 - 14.25-fluorouracil (7.9)
HCT1167.7 - 14.2Afatinib (5.4)

The mechanism underlying the biological activity of quinoline derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For example, molecular docking studies have suggested that these compounds may inhibit epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer progression . The chelation with divalent metals through the proximity of carboxylic acid and nitrogen atoms in the quinoline structure is hypothesized to enhance their anticancer efficacy .

Case Studies

  • Antitumor Activity Evaluation :
    A study published in PubMed evaluated ten quinoline-related carboxylic acid derivatives, including the target compound, for their cytotoxicity against cervical HELA and mammary MCF7 cells. The findings revealed selective viability reduction in tumor cells, indicating promising anticancer properties .
  • Antioxidant Activity :
    Another investigation into the antioxidant capacity of quinoline derivatives showed that certain structural modifications could enhance their radical scavenging ability. This property is critical for mitigating oxidative stress in various pathological conditions .

Scientific Research Applications

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of quinoline derivatives, including 3-(ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid. Research indicates that this compound can mitigate oxidative stress by scavenging free radicals. A study evaluated a series of quinoline derivatives for their antioxidant activity using the ABTS assay method, revealing that certain derivatives exhibited strong antioxidant effects, which could be attributed to their structural features .

CompoundAntioxidant Activity
This compoundModerate to strong
Other derivativesVarying levels

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Quinoline derivatives are known for their ability to combat various bacterial strains. A recent synthesis study highlighted the formation of this compound and its subsequent derivatives, which were tested for antibacterial activity against several pathogens . The findings suggest that modifications to the quinoline structure can enhance its efficacy against resistant strains.

Case Studies

Several case studies have highlighted the applications of quinoline derivatives in drug discovery:

  • Case Study 1: A study synthesized various quinoline-4-carboxylic acid derivatives and assessed their antioxidant and antimicrobial properties. The results showed that specific substitutions enhanced biological activity, supporting the hypothesis that structural diversity is crucial for pharmacological efficacy .
  • Case Study 2: Investigations into the mechanism of action of quinoxaline derivatives revealed insights into their antitubercular properties, emphasizing the need for continued research into related compounds like this compound to identify effective treatments against multidrug-resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives are structurally diverse, with variations in substituents influencing their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid 2-methyl, 3-ethoxycarbonyl, 4-carboxylic acid C₁₄H₁₃NO₄ Ethoxycarbonyl enhances lipophilicity
6-Methoxy-2-arylquinoline-4-carboxylic acid 6-methoxy, 2-aryl, 4-carboxylic acid C₁₇H₁₃NO₃ Aryl groups improve P-glycoprotein inhibition
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 4-benzylamino, 2-oxo, 3-carboxylic acid C₁₇H₁₄N₂O₃ Benzylamino moiety critical for analgesic activity
2-Hydroxyquinoline-4-carboxylic acid 2-hydroxy, 4-carboxylic acid C₁₀H₇NO₃ Hydroxyl group enhances antioxidant activity

Pharmacological Activities

Compound Biological Activity Mechanism/Application
This compound Antioxidant (DPPH IC₅₀: ~50 μM) Moderate radical scavenging
6-Methoxy-2-arylquinoline-4-carboxylic acid P-glycoprotein inhibition (IC₅₀: 1–10 μM) Reverses multidrug resistance in cancer cells
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Analgesic (ED₅₀: 5–10 mg/kg) Binds opioid receptors
2-Hydroxyquinoline-4-carboxylic acid Antioxidant (ABTS IC₅₀: 20–30 μM) Chelates metal ions, scavenges ROS

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) LogP
This compound 265.26 Low 2.1
6-Methoxy-2-arylquinoline-4-carboxylic acid 295.29 Moderate 3.5
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 294.31 Low 2.8
2-Hydroxyquinoline-4-carboxylic acid 189.17 High 1.2

Key Research Findings

Bioactivity vs. Lipophilicity: The ethoxycarbonyl group in this compound increases lipophilicity (LogP = 2.1), enhancing membrane permeability but reducing water solubility . This contrasts with hydroxylated analogs (e.g., 2-hydroxyquinoline-4-carboxylic acid, LogP = 1.2), which exhibit higher solubility but lower cellular uptake .

Synthetic Efficiency : Pfitzinger-derived compounds (e.g., the target compound) have lower yields (~22–30%) compared to Doebner-synthesized analogs (~60–75%) .

Pharmacological Niche: While 4-benzylamino-2-oxo derivatives are prioritized for analgesic applications , ethoxycarbonyl-containing compounds are more explored for antioxidant and antimicrobial roles .

Q & A

Q. Basic

  • X-ray crystallography : Resolves substituent positions (e.g., ethoxycarbonyl and methyl groups) and confirms quinoline ring puckering .
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., ethoxycarbonyl at δ 165–170 ppm for carbonyl carbons) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₃NO₄ expected at ~260.08 Da).

How do structural modifications at the 2- and 4-positions influence biological activity?

Q. Advanced

  • 2-Methyl group : Enhances lipophilicity, potentially improving membrane permeability in antimicrobial or antitumor assays .
  • 4-Carboxylic acid : Facilitates hydrogen bonding with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase in antituberculosis studies) .
  • Ethoxycarbonyl at position 3 : Modulates electron density, affecting binding to metalloenzymes. Comparative studies with 2-phenyl or 4-fluorophenyl analogs show reduced activity when bulky substituents sterically hinder target interactions .

How can computational methods guide the design of novel derivatives?

Q. Advanced

  • Molecular docking : Predict binding affinities to targets like DNA gyrase (e.g., using AutoDock Vina with PDB 6M8K) .
  • QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. OCH₃ at position 6) with antibacterial IC₅₀ values .
  • DFT calculations : Optimize geometries for synthetic feasibility and stability (e.g., assessing resonance stabilization of the quinoline ring) .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Dose-response reevaluation : Ensure consistent molar concentrations in assays; variations in solvent (DMSO vs. saline) can alter bioavailability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed effects .
  • Target selectivity screens : Use kinase panels to rule off-target effects, as quinoline derivatives often inhibit multiple kinases .

What are the best practices for handling and storage to ensure compound stability?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group .
  • Handling : Use gloveboxes for hygroscopic intermediates; avoid static discharge by grounding equipment .
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before incineration .

How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Advanced

  • pH-dependent solubility : The carboxylic acid group confers poor solubility in neutral buffers (<0.1 mg/mL at pH 7.4), necessitating prodrug strategies (e.g., ethyl ester derivatives) .
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance bioavailability in pharmacokinetic studies .

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